molecular formula C27H32N2O5S B11621982 ethyl (5Z)-5-[4-(diethylamino)-2-ethoxybenzylidene]-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate

ethyl (5Z)-5-[4-(diethylamino)-2-ethoxybenzylidene]-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate

Cat. No.: B11621982
M. Wt: 496.6 g/mol
InChI Key: XGONCNZAVRMSLU-BMBZWDQTSA-N
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Description

Ethyl (5Z)-5-[4-(diethylamino)-2-ethoxybenzylidene]-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including diethylamino, ethoxybenzylidene, methoxyphenylamino, and oxo-dihydrothiophene carboxylate moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (5Z)-5-[4-(diethylamino)-2-ethoxybenzylidene]-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 4-(diethylamino)-2-ethoxybenzaldehyde and 4-methoxyaniline. These intermediates undergo a series of condensation, cyclization, and esterification reactions under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5Z)-5-[4-(diethylamino)-2-ethoxybenzylidene]-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with modified functional groups.

Scientific Research Applications

Ethyl (5Z)-5-[4-(diethylamino)-2-ethoxybenzylidene]-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate has diverse applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and formulation.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of ethyl (5Z)-5-[4-(diethylamino)-2-ethoxybenzylidene]-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl (5Z)-5-[4-(diethylamino)-2-ethoxybenzylidene]-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate can be compared with other similar compounds, such as:

  • Ethyl (5Z)-5-[4-(dimethylamino)-2-ethoxybenzylidene]-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate
  • Ethyl (5Z)-5-[4-(diethylamino)-2-methoxybenzylidene]-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate

These compounds share similar structural features but differ in the nature and position of substituents, which can influence their chemical reactivity, biological activity, and potential applications

Properties

Molecular Formula

C27H32N2O5S

Molecular Weight

496.6 g/mol

IUPAC Name

ethyl (5Z)-5-[[4-(diethylamino)-2-ethoxyphenyl]methylidene]-4-hydroxy-2-(4-methoxyphenyl)iminothiophene-3-carboxylate

InChI

InChI=1S/C27H32N2O5S/c1-6-29(7-2)20-13-10-18(22(17-20)33-8-3)16-23-25(30)24(27(31)34-9-4)26(35-23)28-19-11-14-21(32-5)15-12-19/h10-17,30H,6-9H2,1-5H3/b23-16-,28-26?

InChI Key

XGONCNZAVRMSLU-BMBZWDQTSA-N

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=C\2/C(=C(C(=NC3=CC=C(C=C3)OC)S2)C(=O)OCC)O)OCC

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=C2C(=C(C(=NC3=CC=C(C=C3)OC)S2)C(=O)OCC)O)OCC

Origin of Product

United States

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